![molecular formula C14H21N3O4 B2874835 N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 2034259-53-3](/img/structure/B2874835.png)
N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the hexahydrocinnoline ring and various functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide and ketone groups are polar and may be involved in various chemical reactions. The hexahydrocinnoline ring might also participate in reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, melting point, boiling point, and reactivity. Specific data would require experimental determination .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Carboxamide Derivatives for Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, related in structure to the compound of interest, have shown potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia. Some derivatives were potent enough to be considered for in vivo testing against subcutaneous colon 38 tumors in mice, highlighting their potential as anticancer agents (Deady et al., 2003).
Functionalized Amino Acid Derivatives : A study on functionalized amino acid derivatives, aimed at designing new anticancer agents, synthesized compounds that showed significant cytotoxicity against human cancer cell lines, particularly in ovarian and oral cancers. This approach underscores the relevance of structurally similar compounds in developing effective cancer therapies (Kumar et al., 2009).
Structural and Mechanistic Studies
- Helical Structures of Oligoamides : Research into the helical structures of oligoamides based on quinolinecarboxylic acid derivatives, which could be structurally related to the compound , offers insights into the design principles for developing molecules with specific conformations and properties, potentially useful in drug design and material science (Jiang et al., 2003).
Potential Anticancer Activity
- Carboxamide Derivative Antitumor Activity : A study on the DFT conformational and reactivity analysis, along with docking and MD simulations of a carboxamide derivative with potential antitumor activity, illuminates the chemical characteristics and bioactivity prediction through electronic structure approaches. Such studies are crucial for understanding the interactions at the molecular level and for designing compounds with enhanced biological activities (Al-Otaibi et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-17-12(18)7-10-6-9(4-5-11(10)16-17)14(19)15-8-13(20-2)21-3/h7,9,13H,4-6,8H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKDNOHJPXGJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide |
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